N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide
Description
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide is a thiazole-containing ethanediamide derivative characterized by a central thiazole ring substituted with a 4-chlorophenyl group at position 2 and an ethyl linker to an oxalamide moiety. The oxalamide group is further substituted with a 4-fluorophenyl ring.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(4-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c20-13-3-1-12(2-4-13)19-24-16(11-27-19)9-10-22-17(25)18(26)23-15-7-5-14(21)6-8-15/h1-8,11H,9-10H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDAQOKXYRISNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide is a synthetic compound belonging to the thiazole derivatives, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
- IUPAC Name : this compound
- Molecular Formula : C15H16ClFN2S
- Molecular Weight : 304.81 g/mol
- CAS Number : 40361-70-4
The compound primarily acts as a ligand for dopamine receptors , particularly the D4 subtype. This interaction is critical for modulating neurotransmitter activity in the brain, which may have implications in treating neuropsychiatric disorders. The thiazole ring structure is essential for binding affinity and selectivity towards these receptors.
Biological Activities
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Antitumor Activity :
- Studies have demonstrated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have been shown to inhibit cancer cell proliferation in vitro and in vivo models.
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Antimicrobial Properties :
- Research indicates that thiazole derivatives can possess antibacterial and antifungal activities. The presence of the chlorophenyl group enhances these effects by increasing lipophilicity, allowing better membrane penetration.
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Neuroprotective Effects :
- The ability of this compound to interact with dopamine receptors suggests potential neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases such as Parkinson's and Alzheimer's.
Case Studies
Several studies have explored the biological activity of related thiazole compounds:
- Study 1 : A high-throughput screening identified derivatives of thiazoles that significantly induced Oct3/4 expression in embryonic stem cells, suggesting potential applications in regenerative medicine and stem cell biology .
- Study 2 : Research highlighted the antitumor efficacy of thiazole derivatives against various cancer cell lines, demonstrating IC50 values in the low micromolar range.
Data Table: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Solubility : Soluble in DMSO; moderate solubility in water.
- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions.
- Half-life : Varies based on formulation and administration route; requires further investigation.
Comparison with Similar Compounds
Structural Variations
The compound is compared to structurally related ethanediamide derivatives with modifications in the heterocyclic core, substituents, and linker regions. Key examples include:
Table 1: Structural Comparison of Ethanediamide Derivatives
Key Observations :
- Substituent Positioning : Fluorine and chlorine substituents on phenyl rings vary (e.g., 4-Cl vs. 4-F vs. 3-F), influencing electronic effects and steric bulk. Methoxy (MeO) and sulfonyl groups in introduce polar functionalities absent in the target compound.
- Linker Flexibility : All compounds feature ethyl linkers, but employs an oxazinan-sulfonyl group, altering conformational flexibility.
Physicochemical Properties
- Polarity : The target compound’s 4-Cl and 4-F substituents create moderate polarity, whereas sulfonyl (in ) or methoxy groups (in ) increase hydrophilicity.
Functional Implications
- Steric Considerations : The 4-FPh group in the target compound offers less steric hindrance than bulkier substituents like sulfonyl-oxazinan in , possibly enhancing target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
